N~4~-(3,4-dimethylphenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3,4-DIMETHYLPHENYL)-1-PHENYL-N6,N6-DIPROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE: is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-DIMETHYLPHENYL)-1-PHENYL-N6,N6-DIPROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-keto ester under acidic conditions.
Pyrimidine Ring Construction: The pyrazole intermediate is then reacted with a suitable aldehyde and an amine to form the pyrimidine ring.
Substitution Reactions: The final compound is obtained by introducing the 3,4-dimethylphenyl and phenyl groups through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N4-(3,4-DIMETHYLPHENYL)-1-PHENYL-N6,N6-DIPROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their unique properties and applications.
Scientific Research Applications
N4-(3,4-DIMETHYLPHENYL)-1-PHENYL-N6,N6-DIPROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N4-(3,4-DIMETHYLPHENYL)-1-PHENYL-N6,N6-DIPROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and disrupting key biological pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N6-(2-(Dimethylamino)ethyl)-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Uniqueness
N4-(3,4-DIMETHYLPHENYL)-1-PHENYL-N6,N6-DIPROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes with high potency makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C25H30N6 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-N-(3,4-dimethylphenyl)-1-phenyl-6-N,6-N-dipropylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C25H30N6/c1-5-14-30(15-6-2)25-28-23(27-20-13-12-18(3)19(4)16-20)22-17-26-31(24(22)29-25)21-10-8-7-9-11-21/h7-13,16-17H,5-6,14-15H2,1-4H3,(H,27,28,29) |
InChI Key |
XIDKMXQKYZIEBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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